4-Chloro-2-(difluoromethyl)-5-nitropyridine
Description
Contextualization of Heterocyclic Compounds in Modern Chemical Research
Heterocyclic structures are prevalent in a multitude of biologically active molecules, including vitamins, hormones, and antibiotics. sci-hub.st This prevalence has spurred extensive research into their synthesis and functionalization, aiming to develop new therapeutic agents and advanced materials. google.com The versatility of heterocyclic scaffolds allows for the fine-tuning of molecular properties, a crucial aspect of rational drug design. uni.lu
Among the myriad of heterocyclic systems, the pyridine (B92270) ring, a six-membered aromatic ring containing one nitrogen atom, holds a place of particular importance. acints.com Pyridine and its derivatives are fundamental building blocks in organic synthesis due to their distinct electronic nature and reactivity. clockss.orgmdpi.com The nitrogen atom imparts a dipole moment and a degree of basicity to the ring, influencing its interactions and chemical transformations. acints.com The development of novel synthetic methods for constructing and modifying the pyridine core remains an active and vital area of chemical research. google.com
The true synthetic power of pyridine is unlocked through the introduction of various substituents onto the ring. clockss.org These functional groups can modulate the electronic properties of the pyridine core, dictate the regioselectivity of subsequent reactions, and serve as handles for further molecular elaboration. beilstein-journals.org This modular approach allows chemists to construct complex and highly functionalized molecules with precision, making substituted pyridines invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.com
Strategic Importance of Halogen and Nitro Functionalities in Pyridine Systems
The strategic placement of halogen and nitro groups on a pyridine ring, as seen in 4-Chloro-2-(difluoromethyl)-5-nitropyridine, dramatically influences its chemical reactivity and synthetic utility.
The chlorine atom at the 4-position of the pyridine ring serves as a prime site for chemical modification. Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group, allowing for the introduction of a wide range of nucleophiles. epfl.chmdpi.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring.
Furthermore, the carbon-chlorine bond provides a handle for modern cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds, and halopyridines are common substrates in these transformations. nih.govresearchgate.net This allows for the connection of the pyridine scaffold to other molecular fragments, building molecular complexity. nih.gov
Table 1: Reactivity of Halogenated Pyridines
| Reaction Type | Role of Halogen | Common Reagents/Catalysts |
| Nucleophilic Aromatic Substitution | Leaving Group | Amines, alkoxides, thiols |
| Suzuki-Miyaura Coupling | Electrophilic Partner | Organoboron compounds, Palladium catalyst |
| Buchwald-Hartwig Amination | Electrophilic Partner | Amines, Palladium catalyst |
| Sonogashira Coupling | Electrophilic Partner | Terminal alkynes, Palladium/Copper catalyst |
The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group. Its presence significantly deactivates the pyridine ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic attack. This activating effect, in concert with the ring nitrogen, makes the positions ortho and para to the nitro group particularly susceptible to nucleophilic substitution.
Beyond its activating role, the nitro group is a versatile synthon. It can be readily reduced to an amino group (-NH₂), which then opens up a vast landscape of further chemical transformations. This includes diazotization to form diazonium salts, which are themselves highly useful synthetic intermediates, and acylation to form amides. This transformability makes the nitro group a strategic element in multi-step synthetic sequences.
Introduction of the Difluoromethyl Group in Heteroaromatic Systems
The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. The difluoromethyl group (-CF₂H) has garnered significant attention in this regard.
The difluoromethyl group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. It is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding as a donor. This unique combination of properties can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. The synthesis of difluoromethylated pyridines is an area of active research, with various methods being developed to introduce this valuable functional group onto the heteroaromatic core.
Overview of Fluorinated Motifs in Organic Synthesis
The introduction of fluorine into organic molecules is a well-established strategy for modulating their properties. google.com Fluorine's high electronegativity, combined with its relatively small size, can significantly alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity. google.comscribd.com Consequently, fluorinated compounds are prevalent in a substantial portion of modern pharmaceuticals and agrochemicals. nih.gov Motifs such as the trifluoromethyl (-CF₃) group have been extensively studied, but more nuanced groups like the difluoromethyl (-CF₂H) moiety are gaining increasing attention for the unique properties they confer. nih.gov The development of novel fluorination methods remains an active and important area of research in organic synthesis. nih.gov
Unique Electronic and Steric Effects of the Difluoromethyl Moiety
The difluoromethyl (-CF₂H) group possesses a distinct combination of electronic and steric properties that make it a valuable substituent in medicinal and agricultural chemistry. Electronically, it acts as a strong electron-withdrawing group due to the presence of two highly electronegative fluorine atoms. However, it is less electron-withdrawing than the trifluoromethyl group. A key feature of the -CF₂H group is its ability to act as a lipophilic hydrogen bond donor, making it a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups. This dual character allows it to influence molecular conformations and interactions with biological targets in unique ways. Sterically, its size is intermediate between a methyl and an isopropyl group, influencing how a molecule fits into an active site.
Research Objectives and Scope for this compound
The specific arrangement of substituents on this compound—a chloro group at position 4, a difluoromethyl group at position 2, and a nitro group at position 5—creates a highly electron-deficient pyridine ring. This unique electronic profile dictates its synthetic accessibility and chemical behavior, making it a target of interest for synthetic chemists.
Elucidation of Synthetic Pathways
While specific, detailed preparations of this compound are not extensively documented in dedicated research articles, its synthesis can be conceived through established principles of pyridine chemistry. Plausible synthetic strategies would likely fall into two main categories:
Functionalization of a Pre-formed Pyridine Ring: This approach would start with a substituted pyridine and introduce the remaining groups sequentially. For example, a 2-(difluoromethyl)pyridine (B40438) precursor could undergo nitration followed by chlorination. The directing effects of the existing substituents would be critical in achieving the desired 4-chloro-5-nitro substitution pattern.
Ring Construction (Hantzsch-type Synthesis): This strategy involves the condensation of smaller, functionalized precursors to build the pyridine ring itself. This might involve the cyclization of a difluoromethyl-containing building block with other components that already bear the functionalities that will become the chloro and nitro groups, or their precursors. google.com
The choice of route would depend on the availability of starting materials and the desired control over regioselectivity. The synthesis of related fluorinated pyridines often involves multi-step sequences to carefully install the required functional groups. nih.gov
Investigation of Reactivity Patterns
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is amplified by the strong electron-withdrawing effects of the nitro and difluoromethyl groups. This electronic configuration makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles. The positions ortho (C3) and para (C5) to the ring nitrogen are inherently electron-poor, and this effect is intensified by the substituents. Attack by a nucleophile at C4 creates a stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. stackexchange.com This makes the C4-chloro group an excellent leaving group in the presence of various nucleophiles such as amines, alkoxides, and thiolates. The typical reactivity order for halogens in such activated systems is F > Cl > Br > I. nih.gov
Reduction of the Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a synthetic handle for further functionalization, such as diazotization or acylation, opening pathways to a wide array of other derivatives.
The interplay of these reactive sites makes this compound a versatile chemical intermediate.
Exploration of Advanced Synthetic Applications
The distinct reactivity of this compound positions it as a valuable building block for the synthesis of more complex, high-value molecules, particularly in the life sciences.
Intermediate for Agrochemicals and Pharmaceuticals: The core structure is a scaffold that can be elaborated upon to create libraries of potential bioactive compounds. By displacing the C4-chloro group, a diverse range of side chains can be introduced. Subsequent reduction and functionalization of the nitro group allow for further structural diversification. This modular approach is highly valuable in drug discovery and agrochemical development pipelines, where generating structural variety is key to optimizing activity and properties. Similar chloro-nitroaromatic compounds serve as key precursors in the synthesis of numerous commercial products. nih.gov
Below is an interactive table summarizing the potential transformations and applications.
| Reactive Site | Reagent/Condition | Product Type | Potential Application |
| C4-Chloro | R-NH₂ (Amine) | 4-Amino-pyridine derivative | Pharmaceutical scaffold |
| C4-Chloro | R-OH / Base (Alcohol) | 4-Alkoxy-pyridine derivative | Agrochemical intermediate |
| C4-Chloro | R-SH / Base (Thiol) | 4-Thioether-pyridine derivative | Materials science |
| C5-Nitro | SnCl₂ or H₂/Pd-C | 5-Amino-pyridine derivative | Precursor for further functionalization |
The strategic combination of a versatile difluoromethyl group with two orthogonal reactive sites (a displaceable chlorine and a reducible nitro group) makes this compound a powerful tool for constructing complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-3-1-4(6(8)9)10-2-5(3)11(12)13/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRYKEJQZQUNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Difluoromethyl 5 Nitropyridine
Historical and Contemporary Approaches to Pyridine (B92270) Functionalization
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, driving the continuous development of novel synthetic methodologies for its functionalization. chemrxiv.orgnih.gov
Regioselective Direct Functionalization Strategies
Direct C-H functionalization of pyridines offers an atom-economical approach to introduce substituents. However, the inherent electronic properties of the pyridine ring, with its electron-deficient nature, often dictate the position of substitution. Electrophilic attack typically occurs at the 3- and 5-positions, while nucleophilic attack favors the 2-, 4-, and 6-positions.
Contemporary methods have focused on achieving regioselectivity that goes against this natural reactivity. Transition-metal-catalyzed cross-coupling reactions, directed metalation, and the use of temporary directing groups have emerged as powerful tools to control the position of functionalization. These strategies allow for the precise installation of various groups at specific locations on the pyridine ring, which is crucial for building complex molecules.
Evolution of Pyridine Core Synthesis Methods
Beyond the functionalization of a pre-existing pyridine ring, the construction of the pyridine core itself, known as de novo synthesis, has been a long-standing area of research. organic-chemistry.orgresearchgate.netcolab.ws Classical methods like the Hantzsch pyridine synthesis, while still in use, often have limitations in terms of the substitution patterns that can be achieved. nih.gov
Modern advancements in organic synthesis have led to the development of more versatile and efficient de novo strategies. These include multicomponent reactions that allow for the rapid assembly of highly substituted pyridines from simple acyclic precursors. nih.gov Cycloaddition reactions, such as the Diels-Alder reaction involving azadienes, have also become a key approach for constructing the pyridine ring with a wide range of substituents. nih.gov These evolved methods provide greater flexibility in designing and synthesizing complex pyridine-based compounds.
Synthesis of the 4-Chloro-5-nitropyridine Core
De Novo Cyclization Routes to the Pyridine Nucleus
De novo synthesis offers the advantage of incorporating the desired chloro and nitro functionalities during the ring-forming process. One patented method for a related compound, 2-hydroxy-5-nitropyridine, involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by reaction with triethyl orthoformate and subsequent cyclization with ammonia. google.com This approach builds the substituted pyridine ring from acyclic precursors.
| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Purity (%) |
| Ethyl 2-bromoacrylate | Nitromethane | DBU, Triethyl orthoformate, Zinc chloride, Ammonia, Ethanol (B145695), Ammonium chloride | 2-Hydroxy-5-nitropyridine | 90.6 | 99.9 |
| Methyl 2-bromoacrylate | Nitromethane | DBU, Trimethyl orthoformate, Stannic chloride, Ammonia, Methanol, Ammonium chloride | 2-Hydroxy-5-nitropyridine | 86.4 | 99.6 |
| Ethyl 2-chloroacrylate | Nitromethane | DBN, Triethyl orthoformate, Cuprous chloride, Ammonia, Ethanol, Ammonium chloride | 2-Hydroxy-5-nitropyridine | 89.9 | 99.7 |
Table 1: Examples of De Novo Synthesis of a Substituted Pyridine Core google.com
Strategic Introduction of Chloro and Nitro Substituents
A more common approach involves the sequential introduction of the chloro and nitro groups onto a pyridine precursor. The order of these introductions is crucial, as the directing effects of the existing substituents will influence the position of the incoming group.
For instance, a synthetic route to 2-chloro-5-nitropyridine (B43025) starts with 2-aminopyridine. dissertationtopic.net This precursor is first nitrated to give 2-amino-5-nitropyridine. The amino group is then hydrolyzed to a hydroxyl group, yielding 2-hydroxy-5-nitropyridine. Finally, a chlorinating agent is used to replace the hydroxyl group with a chlorine atom, affording the desired 2-chloro-5-nitropyridine. A similar strategy could be envisioned for the 4-chloro-5-nitro isomer, likely starting from a different pyridine derivative to achieve the desired regiochemistry.
The introduction of a nitro group onto a pyridine ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The reaction generally involves treating the pyridine derivative with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
The position of nitration is heavily influenced by the electronic properties of the substituents already present on the pyridine ring. Electron-donating groups will activate the ring towards electrophilic attack and direct the incoming nitro group, while electron-withdrawing groups will deactivate the ring. For a chloropyridine, the chloro group is a deactivating, ortho-para director. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, which strongly deactivates the ring and directs incoming electrophiles to the meta position (3- and 5-positions).
For example, the synthesis of 5-chloro-2-nitropyridine (B1630408) is achieved through the oxidation of 5-chloropyridine-2-amine with hydrogen peroxide in concentrated sulfuric acid. guidechem.com
Stereoselective and Regioselective Difluoromethylation at the C-2 Position
The introduction of the difluoromethyl group at the C-2 position of the pyridine ring is a key transformation that imparts unique properties to the final compound. Achieving high regioselectivity for the C-2 position, especially in the presence of other substituents, is a significant synthetic challenge. researchgate.netnih.govnih.gov
Utilization of Difluorocarbene Precursors for Difluoromethylation
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used for the difluoromethylation of various substrates. cas.cn It can be generated from a variety of precursors, such as TMSCF₂Br or BrCF₂COOEt, under basic conditions. nih.govrsc.org The reaction of difluorocarbene with a pyridine N-oxide can lead to the formation of an oxonium ylide, which can then rearrange to introduce the difluoromethyl group. google.com The regioselectivity of difluorocarbene addition is influenced by the electronic properties of the pyridine ring. For an electron-deficient ring, such as one bearing a nitro group, the attack is generally directed to the more electron-rich positions. However, directing the difluoromethylation specifically to the C-2 position in the presence of a 4-chloro and 5-nitro substituent requires careful control of the reaction conditions. The interaction of difluorocarbene with a pre-functionalized pyridine can be complex, potentially leading to a mixture of products. nih.govresearchgate.net
Transition Metal-Catalyzed Difluoromethylation Approaches
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the introduction of fluorinated groups into aromatic systems. beilstein-journals.orgnih.govdntb.gov.ua Catalysts based on palladium, copper, and other metals can facilitate the C-H difluoromethylation of pyridines. nih.gov These methods often offer high regioselectivity, which can be controlled by the choice of catalyst, ligand, and directing group. For instance, the direct C-H difluoromethylation of heterocycles can be achieved using visible-light photoredox catalysis, providing a milder alternative to traditional methods. mdpi.comnih.gov The challenge in applying these methods to the synthesis of 4-chloro-2-(difluoromethyl)-5-nitropyridine lies in achieving selective activation of the C-2 C-H bond in a highly electron-deficient and sterically hindered substrate. nih.gov
Nucleophilic Difluoromethylation Reagents and Their Application
Nucleophilic difluoromethylation reagents, such as those derived from (phenylsulfonyl)difluoromethane, offer another route to introduce the -CF₂H group. rsc.org These reagents can react with electrophilic centers on the pyridine ring. In the case of a halopyridine, nucleophilic substitution of the halide can occur. For the synthesis of the target compound, a strategy could involve the reaction of a 2-halopyridine precursor with a nucleophilic difluoromethylating agent. The success of this approach depends on the relative reactivity of the leaving groups present on the pyridine ring. Reagent-controlled stereoselective difluoromethylation has also been developed, providing access to chiral α-difluoromethylamines from ketimines, showcasing the potential for asymmetric synthesis in related systems. rsc.org
Overcoming Challenges in Difluoromethylation of Pyridine Derivatives
The regioselective functionalization of pyridines is a well-known challenge in organic synthesis due to the electronic nature of the heterocycle. researchgate.netrsc.org The presence of multiple electron-withdrawing groups, as in the precursor to this compound, further complicates C-H functionalization. researchgate.net Strategies to overcome these challenges include the use of directing groups to guide the catalyst to a specific C-H bond or the temporary dearomatization of the pyridine ring to alter its reactivity profile. nih.gov Recent advances have focused on developing methods for the functionalization of distal positions in pyridines, which are traditionally difficult to access. nih.gov For C-2 functionalization in electron-deficient pyridines, methods that proceed via N-oxide intermediates or utilize specifically designed catalysts are often necessary to achieve the desired regioselectivity. researchgate.net
Optimization and Green Chemistry Considerations in Synthesis
The optimization of the synthetic route to this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. researchgate.net This involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in SNAr reactions, the choice of solvent can significantly impact the reaction rate and selectivity. tandfonline.com
In recent years, there has been a growing emphasis on developing greener synthetic methods. nih.govrsc.org For the synthesis of fluorinated pyridines, this includes the use of more environmentally benign solvents, such as ethanol or polyethylene (B3416737) glycol (PEG), in nucleophilic substitution reactions. tandfonline.comnih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of substituted pyridines. tandfonline.com Furthermore, the development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is a key aspect of green chemistry in this field. nih.gov The principles of sustainable chemistry encourage the development of direct C-H functionalization methods to minimize the generation of waste from pre-functionalized starting materials. rsc.orgnih.gov Electrosynthesis is another emerging green technology that utilizes electricity to drive chemical reactions, offering a potentially more sustainable route for the synthesis of complex molecules.
| Reagent/Solvent/Catalyst | Application | Reference |
| TMSCF₂Br | Difluorocarbene precursor | rsc.org |
| BrCF₂COOEt | Difluorocarbene precursor | nih.gov |
| (Phenylsulfonyl)difluoromethane | Nucleophilic difluoromethylation | rsc.org |
| Palladium catalysts | C-H difluoromethylation | beilstein-journals.orgnih.gov |
| Copper catalysts | C-H difluoromethylation | beilstein-journals.org |
| Ethanol | Green solvent for SNAr | tandfonline.com |
| Polyethylene glycol (PEG) | Green solvent for SNAr | nih.gov |
| Microwave irradiation | Reaction rate acceleration | tandfonline.com |
Development of Catalytic Systems for Enhanced Efficiency and Selectivity
The introduction of chloro, difluoromethyl, and nitro groups onto a pyridine ring presents a significant synthetic challenge due to the electron-deficient nature of the pyridine core. youtube.com Electrophilic substitution reactions, such as nitration and halogenation, often require harsh conditions which can lead to poor selectivity and the formation of undesirable byproducts. youtube.comrsc.org Consequently, the development of advanced catalytic systems is paramount for enhancing reaction efficiency and controlling regioselectivity.
For the synthesis of fluorinated pyridines, various catalytic approaches have been explored. Rhodium(III)-catalyzed C-H functionalization has emerged as a method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Another modern approach involves the direct C-H fluorination of pyridines adjacent to the nitrogen atom using reagents like silver(II) fluoride (B91410) (AgF₂), which offers high site-selectivity under mild, ambient temperature conditions. nih.govresearchgate.net
In the context of chlorination, pyridine can catalyze the halogenation of aromatic compounds, although its effect in dilute solutions is often attributed to increasing the polarity of the medium rather than a specific catalytic cycle. researchgate.net For industrial-scale production of chlorinated pyridines, investigations into catalyst deactivation kinetics are crucial for maintaining process efficiency over time. researchgate.net While specific catalysts for the direct, one-pot synthesis of this compound are not extensively documented in publicly available literature, the principles from related transformations guide the rational design of new catalytic systems. Research often focuses on transition metal-based catalysts that can facilitate the challenging difluoromethylation, chlorination, and nitration steps with high yield and selectivity.
Table 1: Comparison of General Catalytic Methods for Pyridine Functionalization
| Functionalization | Catalyst/Reagent Type | Key Advantages | Potential Challenges |
| Fluorination | Silver(II) Fluoride (AgF₂) | High site-selectivity, mild conditions | Reagent sensitivity to moisture |
| Fluorination | Rhodium(III) complexes | Access to multi-substituted pyridines | Requires specific precursors (oximes, alkynes) |
| Chlorination | Phase Transfer Catalysts | Enhanced reaction rates | Byproduct formation |
| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Effective for some activated pyridines | Harsh conditions, poor selectivity for deactivated rings |
Implementation of Flow Chemistry and Continuous Processing for Scale-Up
Transitioning synthetic routes from laboratory-scale batch processes to industrial-scale production necessitates methodologies that are safe, efficient, and scalable. Flow chemistry, or continuous processing, offers significant advantages in this regard, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. organic-chemistry.orgbioduro.comnih.gov
The synthesis of heterocyclic compounds, including pyridine derivatives, has been shown to benefit greatly from flow chemistry. organic-chemistry.orgresearchgate.net Continuous flow microreactors have been successfully employed for reactions like the N-oxidation of pyridines, demonstrating high efficiency and catalyst stability over extended operational periods. researchgate.net For fluorination reactions, which can be highly energetic, flow reactors provide a safer environment. The use of low-cost 3D printed photoflow reactors has been demonstrated for the synthesis of heterocycles containing the difluoromethyl (CHF₂) group, highlighting the potential for cost-effective and scalable production. nih.gov
Table 2: Reactor Types and Advantages in Continuous Flow Synthesis
| Reactor Type | Description | Key Advantages for Pyridine Synthesis |
| Packed-Bed Microreactor | A tube packed with a solid catalyst or reagent. | Ideal for heterogeneous catalysis, long-term catalyst stability, easy product-catalyst separation. organic-chemistry.org |
| Plug Flow Reactor (PFR) | A tubular reactor where reactants flow in a continuous "plug." | Precise control of residence time, narrow residence time distribution, good for kinetics studies. bioduro.com |
| Continuous Stirred Tank Reactor (CSTR) | A vessel with continuous inflow and outflow, where reactants are well-mixed. | Excellent temperature control, suitable for longer reactions and multiphase systems. bioduro.com |
Solvent Selection and Waste Minimization Protocols
Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce environmental impact through careful solvent selection and waste minimization. Solvents are a major contributor to the waste generated in pharmaceutical and agrochemical production. Therefore, selecting appropriate solvents is crucial for developing sustainable manufacturing processes.
In the synthesis of substituted pyridines, the reaction solvent can significantly influence reactivity and selectivity. For instance, studies on the reaction of 2-chloro-5-nitropyridine with anilines have shown that solvent properties, such as hydrogen bond donor capability, can alter the reaction rate. researchgate.net The choice of solvent is often a balance between reaction performance, environmental impact, and ease of removal and recycling.
Waste minimization strategies are integral to process optimization. A key approach involves identifying the root cause of waste generation and implementing targeted solutions. In the production of alkyl pyridines, for example, the formation of amine byproducts was found to be a major source of waste and catalyst consumption. By separating these impurities and recycling the catalyst and process water, a significant reduction in waste was achieved. chimia.ch Similar principles can be applied to the synthesis of this compound. This involves:
Optimizing Stoichiometry: Using reactants in the most efficient ratios to minimize unreacted starting materials in the waste stream.
Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused, or developing protocols for the recovery of homogeneous catalysts.
Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents.
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.
By integrating these protocols, the environmental footprint of producing complex molecules like this compound can be substantially reduced, aligning the manufacturing process with the goals of sustainable chemistry.
Reactivity and Mechanistic Investigations of 4 Chloro 2 Difluoromethyl 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine (B92270) ring of 4-Chloro-2-(difluoromethyl)-5-nitropyridine, particularly at the C-4 position where the chlorine atom is located. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the chloride leaving group. youtube.comlibretexts.org The efficiency and outcome of this substitution are influenced by several factors, including the nature of the nucleophile and the electronic effects of the other ring substituents. nih.gov
Scope and Limitations with Various Nucleophiles
The C-4 position of this compound is reactive towards a range of nucleophiles. Generally, strong nucleophiles are required to initiate the SNAr reaction. The scope of nucleophiles includes, but is not limited to, amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines can proceed to yield the corresponding 4-amino-2-(difluoromethyl)-5-nitropyridine derivatives. youtube.com
However, the reactivity can be limited by the nucleophilicity and steric hindrance of the attacking species. researchgate.net Very bulky nucleophiles may react sluggishly or not at all due to steric hindrance from the adjacent groups on the pyridine ring. Similarly, weak nucleophiles may not be potent enough to attack the electron-deficient ring, even with the activating effects of the nitro and difluoromethyl groups.
| Nucleophile Type | General Reactivity | Potential Limitations |
|---|---|---|
| Amines (Primary & Secondary) | Generally reactive, forming C-N bonds. | Steric hindrance with bulky amines can reduce reaction rates. |
| Alkoxides | Effective for forming ether linkages. | Strongly basic conditions may lead to side reactions. |
| Thiolates | Good nucleophiles for forming thioethers. | Potential for oxidation of the thiol to a disulfide. |
| Water/Hydroxide | Can lead to hydroxylation, but often requires harsh conditions. | Competitive side reactions are possible. |
Influence of Nitro and Difluoromethyl Groups on SNAr Reactivity
The presence of both a nitro group and a difluoromethyl group significantly enhances the reactivity of the pyridine ring towards nucleophilic attack. Both groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. libretexts.org
The nitro group, positioned para to the C-4 chloro leaving group, is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.
The difluoromethyl group at the C-2 position also contributes to the activation of the ring. While not as powerful as the nitro group in terms of resonance stabilization, its inductive electron-withdrawing effect further depletes the ring of electron density, enhancing its electrophilicity. The combined electronic effects of these two groups make the C-4 position highly activated for nucleophilic aromatic substitution.
Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complexes)
The SNAr reaction of this compound proceeds through a stepwise addition-elimination mechanism. The key intermediate in this pathway is a resonance-stabilized carbanion known as a Meisenheimer complex. researchgate.netchemrxiv.org
The mechanism can be described in two main steps:
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C-4 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyridine ring and forms a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is negatively charged and is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. scielo.br
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride leaving group. This step is typically fast and results in the formation of the final substituted product.
Transformations Involving the Nitro Group
The nitro group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.
Selective Reduction of the Nitro Group to Amine or Other Functionalities
The selective reduction of the nitro group to an amine is a common and important transformation. This conversion is typically achieved using various reducing agents. The choice of reagent is crucial to ensure that other functional groups in the molecule, such as the chloro and difluoromethyl groups, remain intact.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the reduction of other functional groups, such as the dehalogenation of the chloro group.
Metal-based Reductions: Reagents such as iron (Fe) in acidic media, tin(II) chloride (SnCl2), or sodium hydrosulfite (Na2S2O4) are effective for the chemoselective reduction of nitro groups. commonorganicchemistry.com These methods are often preferred when other reducible functional groups are present. For instance, a system using Co2(CO)8 and H2O has been shown to selectively reduce nitro groups in the presence of halides and carbonyl groups. scispace.com Nanoparticle-based catalysts, such as Fe/ppm Pd nanoparticles in water, also offer a safe and selective method for nitro group reduction. nih.gov
The resulting amino group can then serve as a handle for further synthetic modifications, such as diazotization followed by substitution or acylation reactions.
| Reducing Agent | Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | Catalytic | Highly effective but may also reduce other functional groups (e.g., dehalogenation). commonorganicchemistry.com |
| Fe, Acid (e.g., AcOH) | Stoichiometric | Mild and often chemoselective for the nitro group. commonorganicchemistry.com |
| SnCl₂, Acid | Stoichiometric | A mild method that tolerates many other functional groups. commonorganicchemistry.com |
| Na₂S₂O₄ | Stoichiometric | Useful in aqueous media. |
| Co₂(CO)₈, H₂O | Stoichiometric | Selective for nitro groups in the presence of halides and carbonyls. scispace.com |
| Fe/ppm Pd nanoparticles, NaBH₄ | Catalytic | Environmentally friendly and highly chemoselective in water. nih.gov |
Reactions Initiated or Influenced by the Nitro Group's Electron-Withdrawing Nature
Beyond its role in activating the ring for SNAr reactions, the strong electron-withdrawing nature of the nitro group can influence other reactions. For example, it can affect the acidity of adjacent C-H bonds, although in this specific molecule, there are no protons immediately adjacent to the nitro group.
In broader contexts, the nitro group can direct the regioselectivity of certain reactions and can be a precursor for other functionalities through more complex transformations. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives. However, the most synthetically valuable transformation remains its full reduction to the amine.
Reactivity and Derivatization at the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a unique substituent that can serve as a bioisostere for hydroxyl, thiol, or amine groups and possesses an acidic proton, allowing for specific chemical transformations. Its reactivity is characterized by the potential for activation of both its C-F and C-H bonds.
Activation of the strong C-F bond in a difluoromethyl group is a challenging but increasingly feasible transformation. While direct C-F activation on this compound has not been reported, studies on analogous trifluoromethylpyridines suggest potential pathways. One such pathway involves a defluorinative functionalization, where a C-F bond is cleaved to form a new C-C or C-heteroatom bond. nih.govchemrxiv.org
For instance, the transformation of a CF₃ group on a pyridine ring has been achieved through the formation of a difluoro(pyridyl)methyl anion intermediate. nih.gov This "umpolung" or reversal of polarity approach allows the typically electrophilic carbon of the fluoroalkyl group to act as a nucleophile. By analogy, treatment of this compound with a suitable base or reducing agent system could potentially generate a monofluoro(pyridyl)methyl carbanion, which could then react with various electrophiles.
The electron-deficient nature of the 5-nitropyridine ring is expected to facilitate such a transformation by stabilizing the resulting anionic intermediate. Transition-metal catalysis, particularly with iridium, has been shown to be effective in asymmetric defluoroallylation of trifluoromethylpyridines, suggesting that similar catalytic systems could be explored for the functionalization of the difluoromethyl group in the target molecule. nih.gov
Table 1: Illustrative Conditions for C-F Bond Activation in a Related System Note: This data is for a related compound and serves to illustrate the concept, as specific data for this compound is not available.
| Substrate | Reagents/Catalyst | Product Type | Reference |
| 4-Trifluoromethylpyridine | Diboron reagent, Base, Ir-catalyst | Asymmetric defluoroallylation product | nih.gov |
The C-H bond in the difluoromethyl group is acidic and can be deprotonated with a suitable base to form an α-fluoro carbanion. This carbanion can then participate in a variety of reactions, such as alkylation, aldol (B89426) condensation, or Michael addition. The acidity of this proton is enhanced by the two fluorine atoms and the electron-withdrawing 5-nitropyridine ring.
While specific studies on the C-H functionalization of this compound are lacking, the general principles of carbanion chemistry apply. The choice of base and reaction conditions would be crucial to selectively deprotonate the CHF₂ group without promoting other reactions, such as nucleophilic aromatic substitution at the C4 position.
Systematic investigations into the radical-based C-H functionalization of electron-deficient heteroarenes have shown that regioselectivity can be predicted and controlled. Although these studies focus on the heteroaromatic ring itself, the principles could potentially be adapted for transformations of the C-H bond within the difluoromethyl substituent under radical conditions.
Electrophilic and Radical Reactions (if applicable)
Due to the highly electron-deficient nature of the 4-chloro-5-nitropyridine ring system, electrophilic aromatic substitution is highly disfavored. The pyridine nitrogen and the nitro group deactivate the ring towards attack by electrophiles.
Conversely, the electron-poor character of the ring makes it susceptible to attack by nucleophilic radicals. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic example of this type of reactivity. nih.gov N-methoxypyridinium salts, which are even more electron-deficient, have demonstrated remarkable reactivity towards radical addition, proceeding under neutral conditions without the need for an external oxidant. nih.gov It is plausible that this compound, or its N-oxide or N-alkoxy derivatives, could undergo radical alkylation or acylation, likely at positions not occupied by substituents. The regioselectivity of such radical additions can be influenced by both steric and electronic factors.
Kinetic and Thermodynamic Studies of Key Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, the principles of kinetic and thermodynamic control are highly relevant to the potential reactions of this molecule, particularly nucleophilic aromatic substitution (SNAr) at the C4-chloro position, which is a key potential transformation even if not focused on the difluoromethyl group.
For a potential SNAr reaction, where a nucleophile displaces the chloride at the C4 position, the reaction would likely follow a two-step addition-elimination mechanism via a Meisenheimer intermediate. The formation of this anionic intermediate is typically the rate-determining step. stackexchange.com The rate law for such a reaction would be expected to be second order, first order in the pyridine substrate and first order in the nucleophile.
Rate = k[C₆H₃ClF₂N₂O₂][Nucleophile]
The activation energy for the reaction would be influenced by several factors:
Nucleophilicity: A stronger nucleophile would lower the activation barrier.
Solvent: Polar aprotic solvents can stabilize the charged intermediate and transition state, accelerating the reaction.
Leaving Group: Although not the focus of this section, the nature of the leaving group (in this case, chloride) is crucial. In SNAr, the C-F bond is typically broken more slowly than C-Cl, but the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack.
Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, which would be reflected in the reaction's kinetic isotope effects and activation energy profile. nih.govnih.gov
The concept of kinetic versus thermodynamic control is well-established in the chemistry of substituted pyridines. rsc.orgacs.org For instance, in polyfluoroalkylation reactions with pentafluoropyridine, a clear variation from kinetic to thermodynamic product control is observed depending on the reaction conditions. rsc.org The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable. By adjusting temperature and reaction time, one product can be favored over the other. While this example pertains to substitution on the ring, similar principles would apply to any competing reversible reactions involving this compound.
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a key intermediate in the generation of intricate heterocyclic frameworks, which are central to the development of new agrochemicals and pharmaceuticals. The reactivity of the C4-chlorine atom, activated by the electron-withdrawing nitro and difluoromethyl groups, allows for its displacement by a variety of nucleophiles, leading to the construction of more elaborate molecular architectures.
Construction of Fused Pyridine (B92270) Rings and Polycyclic Scaffolds
This compound is particularly useful in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with other rings. While direct, specific examples of its use in constructing a wide array of fused pyridine rings are not extensively documented in publicly available research literature, its role as an intermediate in the synthesis of patented herbicidal compounds showcases its utility in creating complex, polycyclic structures.
For instance, in the synthesis of certain pyridyl-substituted heterocyclic herbicides, this compound is reacted with substituted pyrazole (B372694) derivatives. This reaction, a nucleophilic aromatic substitution, forms a new carbon-nitrogen bond and links the pyridine and pyrazole rings, creating a more complex heterocyclic system. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization or cyclization, potentially leading to fused ring systems.
Synthesis of Diversified Pyridine-Based Chemical Libraries
The reactivity of this compound makes it an ideal scaffold for the generation of chemical libraries. By reacting the parent compound with a diverse range of nucleophiles, a multitude of derivatives can be synthesized. This approach is commonly employed in the discovery of new bioactive molecules. Patent literature demonstrates the synthesis of libraries of potential herbicides based on this scaffold, where variations in the nucleophilic partner lead to a range of compounds with differing biological activities.
Below is an interactive data table showcasing a representative, though not exhaustive, set of reactants that can be used to generate a library of pyridine derivatives from this compound, based on typical nucleophilic aromatic substitution reactions.
| Reactant Class | Specific Example | Resulting C4-Substituent |
| Alcohols | Methanol | Methoxy |
| Phenols | Phenol | Phenoxy |
| Thiols | Ethanethiol | Ethylthio |
| Amines | Aniline | Phenylamino |
| Azoles | Pyrazole | Pyrazol-1-yl |
| Anilines | 4-Methoxyaniline | (4-Methoxyphenyl)amino |
Building Block for Functional Materials and Advanced Chemical Entities
As a functionalized pyridine, this compound is a valuable building block for advanced chemical entities, most notably in the agrochemical sector. The difluoromethyl group is a known bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity of molecules to their biological targets.
The primary documented application of this compound is as an intermediate in the synthesis of herbicides. In this context, it is used to introduce the 2-(difluoromethyl)-5-nitropyridin-4-yl moiety into a larger molecule. The subsequent chemical manipulations of the nitro group, typically reduction to an amine followed by further reactions, lead to the final active ingredient.
The following table details the synthetic utility of this compound as an intermediate in the formation of a key herbicidal precursor.
| Intermediate | Reactant | Reaction Type | Product |
| This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Nucleophilic Aromatic Substitution | 4-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2-(difluoromethyl)-5-nitropyridine |
Role as a Chiral Auxiliary or Ligand Precursor
There is no information available in the reviewed scientific and patent literature to suggest that this compound is used as a chiral auxiliary or as a precursor for chiral ligands.
Contributions to Regioselective and Stereoselective Synthetic Methodologies
The inherent substitution pattern of this compound dictates the regioselectivity of its reactions. Nucleophilic attack predominantly occurs at the C4 position due to the activating effects of the flanking nitro group and the nitrogen atom in the pyridine ring. However, there is no evidence in the available literature to suggest that this compound is used as a tool to control regioselectivity or stereoselectivity in other, unrelated reactions.
Utilization in Cascade and Multicomponent Reactions
While multicomponent and cascade reactions are powerful tools for the synthesis of complex molecules, including substituted pyridines, there are no specific documented instances of this compound being utilized as a substrate in such reactions in the reviewed literature.
In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research
Despite a thorough search of scientific literature and databases, detailed computational and theoretical studies specifically focusing on the chemical compound this compound are not publicly available. Therefore, a comprehensive article on its quantum chemical calculations, reaction mechanisms, and other theoretical aspects as requested cannot be generated at this time.
The inquiry sought to produce a detailed scientific article covering a range of computational analyses for this compound. The requested structure included in-depth sections on its electronic structure, Frontier Molecular Orbital (FMO) analysis, electron density distribution, and various chemical reactivity indices. Furthermore, it aimed to explore the elucidation of its reaction mechanisms, prediction of reaction pathways, and the influence of solvent effects on its chemical behavior.
Computational chemistry is a powerful tool for predicting and understanding the properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) are routinely used to perform the types of analyses that were requested. These studies provide valuable insights into a molecule's electronic characteristics and how it is likely to behave in chemical reactions.
However, the absence of published research on this specific compound means that the necessary data to populate the requested article—such as HOMO-LUMO energy gaps, electrostatic potential maps, and calculated energy barriers for reactions—does not exist in the public domain. While general principles of computational chemistry and the expected electronic effects of the present functional groups can be discussed, a scientifically accurate and detailed article solely focused on this compound, complete with specific data tables as instructed, cannot be constructed without the foundational research having been conducted and published.
Researchers in the field of computational chemistry select molecules for study based on various factors, including their potential practical importance, interesting structural features, or relevance to ongoing research programs. It appears that this compound has not yet been the subject of such a detailed theoretical investigation, or at least, the results of any such studies have not been disseminated in publicly accessible forums.
Therefore, until such research is undertaken and published, a comprehensive and data-rich article on the computational and theoretical studies of this compound remains an endeavor for future scientific exploration.
Computational and Theoretical Studies
Prediction of Spectroscopic Parameters from First Principles
First-principles or ab initio quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. However, no such studies have been published for 4-Chloro-2-(difluoromethyl)-5-nitropyridine.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts, particularly for nuclei like 1H, 13C, and 19F, is a common application of computational chemistry. These predictions are valuable for assigning experimental spectra and understanding the electronic environment of atoms within a molecule. For fluorinated organic compounds, techniques like Density Functional Theory (DFT) have been used to predict 19F NMR spectra with a high degree of accuracy. However, a specific computational analysis of the NMR chemical shifts for this compound is not available in the current body of scientific literature.
Vibrational Frequency Calculations (IR, Raman)
Similarly, computational methods are frequently employed to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations help in the assignment of vibrational modes and provide insights into the molecule's structure and bonding. While studies on similar structures, such as chloropyrimidines, have utilized DFT to analyze vibrational spectra, no such theoretical investigation has been conducted for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the nature of its interactions with other molecules, such as solvents or biological macromolecules. This type of analysis is crucial for understanding a compound's behavior in different environments. At present, there are no published MD simulation studies specifically examining this compound.
In Silico Design of Novel Derivatives with Tailored Reactivity Profiles
In silico drug design involves the use of computational methods to identify and optimize new drug candidates. This can include the design of novel derivatives of a lead compound to improve its reactivity, selectivity, or other pharmacologically relevant properties. While the in silico design of derivatives of various pyridine (B92270) and pyrimidine (B1678525) compounds has been reported for different therapeutic targets, there is no evidence in the scientific literature of such an approach being applied to this compound to create derivatives with tailored reactivity profiles.
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Chloro-2-(difluoromethyl)-5-nitropyridine. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic framework and electronic environment can be assembled.
For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the proton of the difluoromethyl group. The proton at the C-6 position is anticipated to appear at a lower field (higher ppm) due to the deshielding effects of the adjacent electronegative nitrogen atom and the nitro group. The proton at the C-3 position would likely appear at a slightly higher field. The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.
The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethyl group. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (Cl, N, F) appearing at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H-3 | 7.5 - 8.0 | Singlet (or narrow doublet) | - |
| H-6 | 8.8 - 9.2 | Singlet (or narrow doublet) | - | |
| -CHF₂ | 6.5 - 7.5 | Triplet | ²JHF ≈ 50-60 Hz | |
| ¹³C | C-2 | 150 - 155 (t) | Triplet | ¹JCF ≈ 230-250 Hz |
| C-3 | 120 - 125 | Singlet | - | |
| C-4 | 140 - 145 | Singlet | - | |
| C-5 | 135 - 140 | Singlet | - | |
| C-6 | 150 - 155 | Singlet | - |
To confirm the precise connectivity of atoms, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other. For this molecule, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-3 and H-6 if there is a discernible long-range coupling (⁴JHH), confirming their spatial relationship on the pyridine ring. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would show distinct cross-peaks connecting H-3 to C-3, H-6 to C-6, and the proton of the -CHF₂ group to its carbon. This allows for the unambiguous assignment of carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for mapping the complete carbon skeleton and the placement of non-protonated carbons and substituents. youtube.com
Table 2: Expected Key HMBC Correlations for Structural Elucidation
| Proton | Correlated Carbons (2-3 bonds away) | Structural Information Confirmed |
|---|---|---|
| H-3 | C-2, C-4, C-5 | Confirms position of H-3 relative to the difluoromethyl, chloro, and nitro groups. |
| H-6 | C-2, C-4, C-5 | Confirms position of H-6 relative to the chloro and nitro groups. |
| -CHF₂ | C-2, C-3 | Confirms the attachment of the difluoromethyl group at the C-2 position. |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the difluoromethyl group.
The two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce a single resonance signal. This signal would be split into a doublet by the geminal proton (a proton on the same carbon atom). The magnitude of this two-bond coupling constant (²JHF) is typically large, in the range of 50-60 Hz. The chemical shift of aryl difluoromethyl ethers and similar compounds typically falls within the range of -90 to -120 ppm relative to a standard like CFCl₃. acs.orgrsc.org This characteristic signal provides definitive evidence for the presence of the difluoromethyl moiety. semanticscholar.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. cardiff.ac.ukamericanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational fingerprint of the compound.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups and the pyridine ring. These signatures allow for the confirmation of the presence of these groups within the molecule.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Nitro (NO₂) Group | Asymmetric Stretch (νas) | 1500 - 1570 | Strong / Medium |
| Symmetric Stretch (νs) | 1330 - 1370 | Strong / Strong | |
| Difluoromethyl (CHF₂) Group | C-H Stretch | 2980 - 3020 | Medium / Medium |
| C-F Stretches | 1050 - 1150 | Very Strong / Weak | |
| Chloro (C-Cl) Group | C-Cl Stretch | 700 - 850 | Medium-Strong / Strong |
| Pyridine Ring | C=N, C=C Stretches | 1400 - 1610 | Medium-Strong / Medium-Strong |
| Ring Breathing | 990 - 1050 | Medium / Strong |
For a relatively rigid molecule like this compound, significant conformational isomerism is not expected. However, the rotational orientation of the difluoromethyl group relative to the pyridine ring could represent a minor conformational variable. Subtle shifts in the vibrational frequencies, particularly those involving the C-C-F and C-C-H bending modes, could potentially offer insights into the preferred rotational conformation. A detailed analysis, often supported by computational chemistry methods like Density Functional Theory (DFT), would be required to correlate specific spectral features with the molecule's three-dimensional structure. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. rsc.org
For this compound, with the molecular formula C₆H₃ClF₂N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement is a key piece of data for confirming the molecular formula.
Calculated Monoisotopic Mass:
Formula: C₆H₃³⁵Cl¹⁹F₂¹⁴N₂¹⁶O₂
Exact Mass: 208.9855 u
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. libretexts.org
The fragmentation pathways observed in the mass spectrum provide valuable structural information. Based on the structure of this compound, several characteristic fragmentation patterns can be predicted:
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 u) or NO (30 u). nih.govresearchgate.net
Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35/37 u).
Loss of Difluoromethyl Group: Fragmentation may involve the loss of the CHF₂ radical (51 u).
Pyridine Ring Fragmentation: Following initial losses, the substituted pyridine ring itself can undergo further fragmentation, often involving the loss of small molecules like HCN. researchgate.net
Table 4: Predicted Major Fragments in Mass Spectrometry
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 208.99 | Molecular Ion |
| [M - NO₂]⁺ | 162.99 | Loss of nitro group |
| [M - Cl]⁺ | 173.02 | Loss of chlorine radical |
| [M - CHF₂]⁺ | 157.98 | Loss of difluoromethyl radical |
Isotopic Pattern Analysis
Isotopic pattern analysis in mass spectrometry is a powerful tool for determining the elemental composition of a compound. The presence of chlorine in this compound gives rise to a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where the intensity of the M+2 peak is about one-third of the intensity of the molecular ion peak (M). youtube.com
The presence of other elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) also contributes to the isotopic cluster, although to a lesser extent than chlorine. High-resolution mass spectrometry can be employed to distinguish between ions of the same nominal mass but different elemental compositions, further aiding in the confirmation of the molecular formula.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₃ClF₂N₂O₂)
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 207.98 | 100.00 |
| 208.98 | 6.75 |
| 209.98 | 32.60 |
Note: This table represents a simplified theoretical distribution and actual experimental values may vary.
Gas-Phase Ion Chemistry
The study of the gas-phase ion chemistry of this compound, typically through tandem mass spectrometry (MS/MS), provides valuable information about its structure and bond connectivities. Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the chlorine atom. The difluoromethyl group may also undergo fragmentation. The fragmentation of the pyridine ring itself can also occur, leading to a series of smaller fragment ions. The study of these fragmentation pathways helps in the structural confirmation of the molecule. For instance, in related nitropyridine compounds, the loss of the nitro group is a common fragmentation pathway. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-chloro-5-nitropyridine (B43025), can provide insights into the expected molecular geometry and intermolecular interactions. researchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles
Based on the analysis of similar substituted pyridine derivatives, the pyridine ring in this compound is expected to be planar. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro, chloro, and difluoromethyl groups would likely lead to a shortening of the C-N bonds within the ring compared to unsubstituted pyridine.
Table 2: Predicted Bond Parameters for this compound Based on Analogous Structures
| Bond/Angle | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-NO₂ Bond Length | ~1.45 Å |
| C-CF₂H Bond Length | ~1.50 Å |
| C-N-C Angle (in ring) | ~117° |
Note: These are estimated values based on data from structurally similar compounds and may not represent the exact parameters for the title compound.
The dihedral angle between the plane of the pyridine ring and the plane of the nitro group is expected to be small, indicating a high degree of conjugation.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound would be governed by a variety of intermolecular interactions. nih.gov Given the presence of the nitro group and the fluorine atoms, dipole-dipole interactions are expected to play a significant role.
Weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atom on the pyridine ring and the oxygen atoms of the nitro group or the nitrogen atom of an adjacent molecule. researchgate.net Halogen bonding, an interaction involving the electrophilic region of the chlorine atom, could also contribute to the crystal packing. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may also be observed. chimia.ch The difluoromethyl group can participate in weak C-H···F interactions.
Other Advanced Characterization Techniques (e.g., UV-Vis, CD, if applicable to specific derivatives)
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The pyridine ring and the nitro group are both chromophores. The conjugation of the nitro group with the pyridine ring will likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. researchgate.net The presence of the chloro and difluoromethyl groups will also influence the positions and intensities of the absorption bands. nih.gov The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is expected to appear at a longer wavelength with lower intensity compared to the π → π* transitions. libretexts.org
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is applicable to chiral molecules. Since this compound is achiral, it will not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by replacing the difluoromethyl group with a chiral substituent, the resulting derivative would be CD active. The CD spectrum would provide information about the stereochemistry of the molecule.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Perspectives
Exploration of Unprecedented Synthetic Pathways for the Compound and Its Derivatives
While classical methods for the synthesis of substituted pyridines are well-established, the specific architecture of 4-Chloro-2-(difluoromethyl)-5-nitropyridine invites the exploration of more innovative and efficient synthetic routes. Future research could focus on the development of unprecedented pathways that offer advantages in terms of step economy, functional group tolerance, and scalability.
One promising avenue is the application of cascade reactions, which allow for the construction of complex molecular frameworks in a single, uninterrupted sequence. A hypothetical cascade approach to this compound could involve a multicomponent reaction that brings together simpler, readily available starting materials to assemble the pyridine (B92270) core with the desired substituents in a single pot. mdpi.com
Furthermore, the late-stage functionalization of a pre-existing pyridine core represents another powerful strategy. nih.gov Research could be directed towards the development of novel C-H functionalization methods that allow for the direct introduction of the chloro, difluoromethyl, and nitro groups onto a pyridine scaffold with high regioselectivity. researchgate.net This approach would be particularly valuable for the synthesis of a diverse library of derivatives for biological screening.
The table below outlines potential starting materials and reaction types that could be explored for novel synthetic pathways.
| Starting Material Class | Potential Reaction Type | Key Advantages |
| Substituted enamines and alkynes | [4+2] Cycloaddition | High convergence and atom economy. |
| Dihydropyridines | Oxidation/Aromatization | Access to a wide range of precursors. beilstein-journals.org |
| Pyridine N-oxides | Deoxygenative Functionalization | Unique reactivity and regioselectivity. beilstein-journals.org |
| Functionalized acyclic precursors | 6π-Electrocyclization | Stereospecific and predictable outcomes. nih.gov |
Discovery of Novel Reactivity Patterns and Mechanistic Insights
The interplay of the chloro, difluoromethyl, and nitro substituents on the pyridine ring of this compound is expected to give rise to novel reactivity patterns. The strong electron-withdrawing character of the nitro and difluoromethyl groups significantly activates the pyridine ring towards nucleophilic attack, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
Future research should systematically investigate the reactivity of this compound with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. nih.gov This could lead to the discovery of new and selective methods for the introduction of diverse functional groups at the 4-position, displacing the chlorine atom.
Mechanistic studies will be crucial to understanding and predicting the outcome of these reactions. Detailed kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide valuable insights into the reaction pathways. For instance, understanding the mechanism of a potential vicarious nucleophilic substitution (VNS) could enable the direct introduction of functional groups at other positions on the ring. acs.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of this compound and its derivatives into automated synthesis platforms holds immense potential for accelerating the discovery of new molecules with desired properties. merckmillipore.com Automated synthesizers can perform a large number of reactions in parallel, allowing for the rapid exploration of reaction conditions and the generation of large compound libraries. researchgate.netresearchgate.net
High-throughput experimentation (HTE) can be employed to systematically screen for optimal conditions for the synthesis and functionalization of this compound. By varying parameters such as catalysts, ligands, solvents, and temperatures, HTE can quickly identify the most efficient and selective reaction protocols. nih.gov This approach would be particularly beneficial for the development of robust and scalable synthetic routes.
The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the discovery process.
Development of Advanced Catalytic Systems for Efficient Transformations
Catalysis is a cornerstone of modern organic synthesis, and the development of advanced catalytic systems for the transformation of this compound is a key area for future research. Transition-metal catalysis, in particular, offers a vast toolbox for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov
Future research could focus on the development of novel palladium, copper, or nickel-based catalytic systems for the cross-coupling of this compound with a variety of coupling partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). The electron-deficient nature of the pyridine ring may require the use of specialized ligands to facilitate these transformations. nih.gov
Furthermore, the exploration of photoredox catalysis could open up new avenues for the functionalization of this compound under mild and environmentally friendly conditions. acs.org Light-mediated reactions could enable transformations that are not accessible through traditional thermal methods.
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling
The synergy between experimental synthesis and advanced computational modeling offers a powerful approach to understanding and predicting the properties and reactivity of this compound. rsc.orgnih.gov Density functional theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. researchgate.net
Computational studies can guide the design of new synthetic routes by identifying the most promising reaction pathways and predicting the regioselectivity of functionalization reactions. For example, modeling the transition states of different SNAr reactions could help in selecting the optimal nucleophile and reaction conditions.
The combination of experimental and computational data can lead to a deeper and more comprehensive understanding of the chemistry of this compound. This integrated approach will be instrumental in unlocking the full potential of this intriguing molecule and its derivatives.
Q & A
Q. First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
- Inhalation : Administer oxygen if respiratory distress occurs .
Advanced: How can researchers optimize reaction conditions to avoid byproducts in difluoromethylation?
Answer:
Byproducts (e.g., monofluorinated analogs) arise from incomplete fluorination or radical recombination. Optimization strategies:
- Radical Initiators : Use AIBN or UV light to enhance difluoromethyl radical generation .
- Temperature Gradients : Stepwise heating (40°C → 80°C) improves selectivity .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates .
Data-Driven Example:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| AIBN Concentration | 1.5 mol% | Maximizes radical flux without side reactions |
| Reaction Time | 8–10 hrs | Balances conversion and decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
